Computed Electronic and Steric Properties Differentiate 4,6-Diamino-1-benzylpyrimidin-2-one from the N1-Methyl and N1-Phenyl Analogs
The computed topological polar surface area (TPSA) of 4,6-diamino-1-benzylpyrimidin-2-one is 84.7 Ų, the XLogP3-AA is −0.1, and it possesses 2 hydrogen bond donors and 2 hydrogen bond acceptors with only 2 rotatable bonds [1]. In contrast, the N1-methyl analog (4,6-diamino-1-methylpyrimidin-2-one, MW 140.14) lacks the aromatic benzyl ring, resulting in lower lipophilicity and reduced potential for π-stacking interactions. The N1-phenyl analog replaces the flexible methylene linker of the benzyl group with a direct N-phenyl attachment, altering conformational freedom and electronic distribution. These computed differences establish that the target compound occupies a distinct property space that cannot be replicated by the N1-methyl or N1-phenyl congeners.
| Evidence Dimension | Computed physicochemical properties (TPSA, XLogP, HBD, rotatable bonds) |
|---|---|
| Target Compound Data | TPSA 84.7 Ų; XLogP3-AA −0.1; HBD 2; HBA 2; Rotatable bonds 2 |
| Comparator Or Baseline | 4,6-Diamino-1-methylpyrimidin-2-one (MW 140.14, lower logP, lacking benzyl π-system); 4,6-Diamino-1-phenylpyrimidin-2-one (rigid N-phenyl, no methylene linker) |
| Quantified Difference | Differential TPSA and XLogP values; the benzyl group introduces a flexible methylene linker and aromatic π-system absent in the N1-methyl analog. |
| Conditions | Computed properties via PubChem (Cactvs/Lexichem, PubChem release 2025.09.15) |
Why This Matters
Physicochemical differentiation allows rational selection of the benzyl-substituted scaffold when lipophilicity, π-stacking capacity, or conformational flexibility is experimentally required.
- [1] PubChem Compound Summary for CID 4738492, 4,6-Diamino-1-benzylpyrimidin-2-one. Computed properties: TPSA 84.7 Ų, XLogP3-AA −0.1, HBD 2, HBA 2, Rotatable bonds 2. View Source
